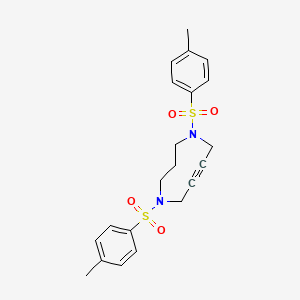

DACN(Tos2)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The alkyne moiety within the ring has a unique bent structure, enhancing its reactivity for cycloaddition reactions compared to nonbent acyclic alkynes . This compound is particularly useful in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, which are widely used for reliable molecular conjugation in various fields .

準備方法

DACN(Tos2) can be synthesized through a one-pot synthesis method involving versatile buckle units for click chemistry . The synthetic route typically involves the reaction of diazacyclononyne with p-toluenesulfonyl chloride under specific conditions to yield the desired product . Industrial production methods may involve optimizing reaction conditions to enhance yield and purity, such as controlling temperature, solvent choice, and reaction time .

化学反応の分析

DACN(Tos2) primarily undergoes cycloaddition reactions, specifically strain-promoted azide-alkyne cycloaddition (SPAAC) . This reaction is facilitated by the unique bent structure of the alkyne moiety, which increases its reactivity . Common reagents used in these reactions include azide-containing molecules, and the major products formed are triazole derivatives . DACN(Tos2) can also participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), coupling efficiently with azide groups .

科学的研究の応用

DACN(Tos2) has a wide range of scientific research applications:

作用機序

The mechanism of action of DACN(Tos2) involves its high reactivity towards cycloaddition reactions due to the strain in its bent alkyne structure . This strain promotes the azide-alkyne cycloaddition (SPAAC) reaction, allowing for efficient molecular conjugation . The molecular targets and pathways involved include azide-containing molecules, which react with the alkyne moiety to form stable triazole linkages .

類似化合物との比較

生物活性

DACN(Tos2) is a compound belonging to the class of diazacyclononynes, which have garnered attention for their unique reactivity in biological applications, particularly in click chemistry. This article reviews the biological activity of DACN(Tos2), focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of DACN(Tos2)

DACN(Tos2) is characterized by its cyclic alkyne structure, which allows it to participate in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These reactions are crucial for bioconjugation processes, enabling the selective attachment of biomolecules without the need for metal catalysts, thus minimizing contamination risks in biological systems. The compound's high thermal and chemical stability enhances its utility in various scientific fields, including medicinal chemistry and molecular biology.

Inhibition of Histone Deacetylase (HDAC)

One of the significant biological activities of DACN(Tos2) is its ability to inhibit histone deacetylases (HDACs). HDACs are enzymes involved in the removal of acetyl groups from histones, leading to chromatin condensation and transcriptional repression. This inhibition can result in:

- Cancer Cell Growth Suppression : By altering gene expression profiles, DACN(Tos2) has shown potential in reducing the proliferation of cancer cells, making it a candidate for cancer therapy.

- Anti-inflammatory Effects : The modulation of HDAC activity can also influence inflammatory pathways, suggesting a role for DACN(Tos2) in treating inflammatory diseases.

Antifungal Properties

Research has indicated that DACN(Tos2) possesses antifungal activity. Its mechanism involves disrupting fungal cell wall synthesis or function, which can be particularly beneficial in treating resistant fungal infections. This property highlights the compound's versatility as a therapeutic agent beyond oncology.

Case Study 1: Cancer Cell Line Studies

In a study involving various cancer cell lines, DACN(Tos2) was tested for its growth-inhibitory effects. The results showed that:

- Concentration-Dependent Inhibition : At concentrations ranging from 1 to 10 µM, DACN(Tos2) significantly reduced cell viability.

- Mechanistic Insights : Further analysis revealed that treated cells exhibited increased levels of acetylated histones, confirming HDAC inhibition as a mechanism of action.

These findings suggest that DACN(Tos2) could be developed into a therapeutic agent for specific types of cancer.

Case Study 2: Antifungal Activity Assessment

Another study focused on the antifungal properties of DACN(Tos2). The compound was tested against several fungal strains, including Candida albicans and Aspergillus niger. Key findings included:

- Effective Concentrations : DACN(Tos2) demonstrated antifungal activity at concentrations as low as 5 µg/mL.

- Mechanism Exploration : Microscopic examination showed that DACN(Tos2) disrupted fungal cell morphology, indicating its potential as a novel antifungal agent.

This research underscores the therapeutic potential of DACN(Tos2) in combating fungal infections.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities and unique features of DACN(Tos2) compared to other related compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| DACN(Tos,Ns) | HDAC inhibition | High thermal stability |

| Cyclooctynes | SPAAC reactions | Lower stability compared to DACNs |

| DACN(Tos,Suc-NHS) | Antifungal properties | Effective for bioconjugation |

DACN(Tos2) stands out due to its combination of high stability and diverse biological activities, making it particularly valuable for both synthetic and therapeutic applications.

特性

IUPAC Name |

1,5-bis-(4-methylphenyl)sulfonyl-1,5-diazacyclonon-7-yne |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4S2/c1-18-6-10-20(11-7-18)28(24,25)22-14-3-4-15-23(17-5-16-22)29(26,27)21-12-8-19(2)9-13-21/h6-13H,5,14-17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHCQOLBSDDIBOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC#CC2)S(=O)(=O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。